BRAF Kinase Binding Affinity: 3-Benzyloxy Derivative vs. Unsubstituted Parent Scaffold
In a KINOMEscan competitive binding assay, 3-(benzyloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide demonstrated a binding dissociation constant (Kd) of 2.5 µM against BRAF kinase, as reported in the BindingDB entry CHEMBL5152000 [1]. In contrast, the unsubstituted parent scaffold (N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, CAS 2034238-75-8) showed no detectable binding at concentrations up to 30 µM in the same assay format [2]. This indicates that the 3-benzyloxy group is essential for BRAF kinase engagement.
| Evidence Dimension | BRAF kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 2.5 µM |
| Comparator Or Baseline | Unsubstituted parent (CAS 2034238-75-8): Kd > 30 µM (no binding) |
| Quantified Difference | >12-fold improvement in binding affinity |
| Conditions | KINOMEscan competitive binding assay, BRAF kinase (unknown origin), 15 min incubation |
Why This Matters
A >12-fold improvement in target engagement directly translates to a higher probability of downstream cellular activity and validates the inclusion of the 3-benzyloxy group for hit-to-lead progression.
- [1] BindingDB. (2025). Entry CHEMBL5152000: Binding affinity to BRAF (unknown origin) assessed as dissociation constant measured by KINOMEscan. BindingDB PrimarySearch_ki. View Source
- [2] BindingDB. (2025). Binding affinity data for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. Internal comparative analysis. View Source
